Catalytic Esterification Rate: DBSA vs. Sulfuric Acid vs. p-Toluenesulfonic Acid
In the esterification of oleic acid with methanol for biodiesel production, 4-dodecylbenzenesulfonic acid (DBSA) exhibited a significantly faster reaction rate compared to both sulfuric acid (H2SO4) and p-toluenesulfonic acid (TSA). The reaction rate increased with increasing catalyst hydrophobicity, with DBSA (logP ≈ 5.46) outperforming the more hydrophilic TSA and H2SO4 [1]. Under identical conditions, the rate constant for DBSA-catalyzed esterification was approximately 2.5-fold higher than that observed with H2SO4 [1].
| Evidence Dimension | Esterification reaction rate constant (k) |
|---|---|
| Target Compound Data | Rate constant k = 0.0145 L·mol⁻¹·min⁻¹ (DBSA, 0.05 mol/L, 60°C) |
| Comparator Or Baseline | H2SO4: k = 0.0058 L·mol⁻¹·min⁻¹; p-TSA: k = 0.0102 L·mol⁻¹·min⁻¹ (same conditions) |
| Quantified Difference | DBSA rate constant is 2.5× higher than H2SO4 and 1.42× higher than p-TSA |
| Conditions | Oleic acid esterification with methanol, catalyst concentration 0.05 mol/L, methanol/oleic acid molar ratio 10:1, 60°C, batch reactor |
Why This Matters
For biodiesel producers and chemical manufacturers, the 2.5× faster kinetics with DBSA translates directly to reduced reactor residence time (from >12 h batch with H2SO4 to <30 min continuous with DBSA [2]) and lower capital expenditure per unit of production.
- [1] Alegría A, Cuellar J. Esterification of oleic acid for biodiesel production catalyzed by 4-dodecylbenzenesulfonic acid. Applied Catalysis B: Environmental. 2015;179:530-541. View Source
- [2] Tran DT, Chang JS, Lee DJ. Continuous biodiesel production in a packed bed reactor from microalgae Chlorella sp. using DBSA catalyst. Bioresource Technology. 2020;308:123285. View Source
